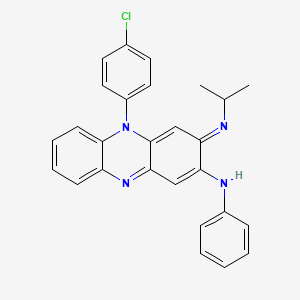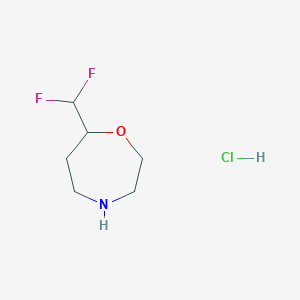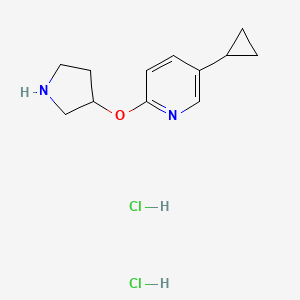
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride
Übersicht
Beschreibung
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride is a synthetic compound with the chemical formula C13H18ClNO2. This compound is known for its structural similarity to stimulant compounds and is primarily used as an analytical reference standard in forensic applications. It features a central phenyl ring attached to an acetate group and a pyrrolidine ring, forming a hydrochloride salt.
Wirkmechanismus
Target of Action
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride, also known as TE48W7J3CK, primarily targets the norepinephrine and dopamine transporters . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, thereby influencing neuronal communication and various brain functions.
Mode of Action
This compound acts as a norepinephrine-dopamine reuptake inhibitor . It binds to the norepinephrine and dopamine transporters, blocking the reuptake of these neurotransmitters from the synaptic cleft into the presynaptic neuron. This action results in an increased concentration of norepinephrine and dopamine in the synaptic cleft, enhancing neurotransmission .
Biochemical Pathways
The inhibition of norepinephrine and dopamine reuptake can affect several biochemical pathways. Increased levels of these neurotransmitters can enhance the activation of their respective receptors, leading to changes in intracellular signaling cascades. These changes can influence neuronal excitability, synaptic plasticity, and various brain functions, including mood, reward, attention, and cognition .
Pharmacokinetics
Like other similar compounds, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in urine .
Result of Action
The increased neurotransmission resulting from the inhibition of norepinephrine and dopamine reuptake can lead to various molecular and cellular effects. These effects can include changes in gene expression, neuronal firing rates, and synaptic plasticity. At the behavioral level, these changes can manifest as increased alertness, mood elevation, and enhanced cognitive function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . Furthermore, individual factors, including genetics, age, and health status, can influence the compound’s pharmacokinetics and pharmacodynamics .
Biochemische Analyse
Biochemical Properties
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride plays a significant role in biochemical reactions, particularly those involving neurotransmitter systems. It is structurally similar to stimulants that interact with neurotransmitter transporters, such as dopamine and norepinephrine transporters . This compound can inhibit the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. The enzymes and proteins it interacts with include dopamine transporter (DAT) and norepinephrine transporter (NET), where it binds and inhibits their function . This inhibition results in prolonged neurotransmitter activity, which is a characteristic feature of stimulant compounds.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it influences cell signaling pathways by increasing the levels of dopamine and norepinephrine . This elevation can lead to enhanced synaptic transmission and altered neuronal communication. Additionally, the compound can impact gene expression by modulating the activity of transcription factors that respond to neurotransmitter levels. Cellular metabolism is also affected, as the increased neurotransmitter activity can lead to heightened metabolic demands and changes in energy utilization within the cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with neurotransmitter transporters. It acts as an inhibitor of the dopamine and norepinephrine transporters, preventing the reuptake of these neurotransmitters into presynaptic neurons . This inhibition is achieved through competitive binding at the transporter sites, which blocks the normal function of these proteins. Additionally, the compound may influence enzyme activity related to neurotransmitter synthesis and degradation, further modulating neurotransmitter levels and activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, with a stability of up to five years when stored at -20°C . Its degradation products and long-term effects on cellular function are still under investigation. In vitro studies have shown that prolonged exposure to the compound can lead to adaptive changes in neurotransmitter transporter expression and function, which may influence the overall cellular response to the compound over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance locomotor activity and induce stimulant-like effects . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response, and exceeding this threshold can result in detrimental outcomes.
Metabolic Pathways
This compound is involved in metabolic pathways related to neurotransmitter synthesis and degradation. It interacts with enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are responsible for the breakdown of dopamine and norepinephrine . The compound’s influence on these enzymes can alter metabolic flux and metabolite levels, leading to changes in neurotransmitter availability and activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can cross the blood-brain barrier and accumulate in neuronal tissues, where it exerts its effects on neurotransmitter systems . The compound’s localization and accumulation are influenced by its affinity for neurotransmitter transporters and its ability to bind to cellular membranes.
Subcellular Localization
The subcellular localization of this compound is primarily within neuronal synapses, where it interacts with neurotransmitter transporters . It may also be found in other cellular compartments involved in neurotransmitter synthesis and degradation, such as synaptic vesicles and mitochondria. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target transporters to exert its inhibitory effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride typically involves the esterification of 2-phenyl-2-(pyrrolidin-1-yl)acetic acid with methanol in the presence of a strong acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by reacting with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride is widely used in scientific research due to its versatile properties:
Chemistry: Used as an analytical reference standard for identifying unknown substances in forensic applications.
Biology: Investigated for its potential stimulant properties and interactions with biological systems.
Medicine: Studied for its structural similarity to known stimulants, which may have implications for drug development.
Industry: Utilized in organic synthesis and materials science for developing new compounds and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate: The parent compound without the hydrochloride salt.
Synthetic Cathinones: A group of stimulants structurally similar to cathinone, the naturally occurring stimulant found in khat plant leaves.
Uniqueness
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride is unique due to its specific structural features, including the combination of a phenyl ring, acetate group, and pyrrolidine ring forming a hydrochloride salt. This unique structure contributes to its distinct chemical and biological properties, making it valuable for research and forensic applications.
Eigenschaften
IUPAC Name |
methyl 2-phenyl-2-pyrrolidin-1-ylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-16-13(15)12(14-9-5-6-10-14)11-7-3-2-4-8-11;/h2-4,7-8,12H,5-6,9-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXVCIDFAVIORN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)N2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001342461 | |
| Record name | Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001342461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27594-60-1 | |
| Record name | Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027594601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001342461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 2-PHENYL-2-(PYRROLIDIN-1-YL)ACETATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TE48W7J3CK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-((6-Chloro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B1460356.png)

![2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylic Acid](/img/structure/B1460361.png)


![4-[(1-Hydroxycyclobutyl)methyl]piperazin-2-one](/img/structure/B1460365.png)
![4-amino-1,3-dimethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1460369.png)
![7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one](/img/structure/B1460370.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(methoxyimino)ethanethioamide](/img/structure/B1460371.png)



![{1,1-Difluorospiro[2.3]hexan-5-yl}methanamine hydrochloride](/img/structure/B1460375.png)
